7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one
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Overview
Description
The compound “7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been studied for their wide spectrum of biological activities and therapeutic potential .
Scientific Research Applications
Synthesis and Cytotoxic Evaluation
A novel series of derivatives linked to 1,2,4-triazoles were synthesized using a click chemistry approach, demonstrating significant cytotoxic activity against various human cancer cell lines. Among these, certain analogues showed superior cytotoxic effects compared to the parent compound, indicating their potential as potent anticancer agents. The 1,2,4-triazole derivatives, in particular, exhibited stronger antitumor activity, highlighting the importance of structural modification for enhancing biological efficacy (Liu et al., 2017).
Chemical Reactions and Derivatives
The compound undergoes various chemical reactions under specific conditions, leading to the formation of diverse derivatives with potential biological and chemical applications. For instance, reactions with phosphonium salts and stable phosphorus ylides yielded 2-substituted 6-methylbenzopyranooxazol-8-ones, indicating the compound's versatility in synthetic organic chemistry (Bezergiannidou‐Balouctsi et al., 1993).
Antimicrobial Activity and Molecular Modeling
Novel derivatives synthesized from the compound were evaluated for their in vitro antimicrobial activity, showing significant antibacterial and antifungal effects. These findings were further supported by molecular modeling studies, which provided insights into the structural basis of the observed biological activities, demonstrating the compound's potential as a scaffold for developing new antimicrobial agents (Mandala et al., 2013).
Biological Screening for Cytotoxic and Antimicrobial Effects
Derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4,5-dimethyl-2H-chromen-2-one, including the compound , were synthesized and subjected to biological screening. Some derivatives exhibited a high degree of cytotoxic and bactericidal activity, underscoring the therapeutic potential of these compounds in combating cancer and bacterial infections (Khan et al., 2003).
Future Directions
Isoxazole derivatives have shown promising potential in various areas of research, including as inhibitors of BRD4 with anti-breast cancer activity . Therefore, the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge could be a promising direction for future research .
Mechanism of Action
Target of Action
The primary target of the compound 7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a protein that has demonstrated promising potential in cancer therapy .
Mode of Action
The compound this compound interacts with its target, BRD4, by inhibiting its activity . This inhibition is achieved through the compound’s potent inhibitory effect on BRD4 .
Biochemical Pathways
The inhibition of BRD4 by this compound affects various biochemical pathways. Notably, it modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Result of Action
The result of the action of this compound is significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It also induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Properties
IUPAC Name |
7-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-9-6-16(18)20-15-7-12(4-5-13(9)15)19-8-14-10(2)17-21-11(14)3/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFCEJMAEFBPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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